2-Acetoxybutyrophenone
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Overview
Description
2-Acetoxybutyrophenone is an organic compound with the molecular formula C12H14O3 It is a derivative of acetophenone, where the acetyl group is substituted with an acetoxy group at the second position of the butyrophenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetoxybutyrophenone typically involves the acetylation of butyrophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where butyrophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butyrophenone derivatives.
Scientific Research Applications
2-Acetoxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetoxybutyrophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetoxy group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Acetophenone: A simpler analog without the acetoxy group.
Butyrophenone: The parent compound without the acetoxy substitution.
2-Acetoxyacetophenone: A similar compound with the acetoxy group on the acetophenone structure.
Uniqueness: 2-Acetoxybutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-butanoylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-3-6-11(14)10-7-4-5-8-12(10)15-9(2)13/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
IFKFRVKMMJSPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
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